(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

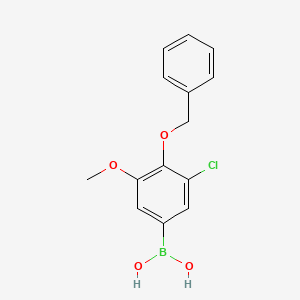

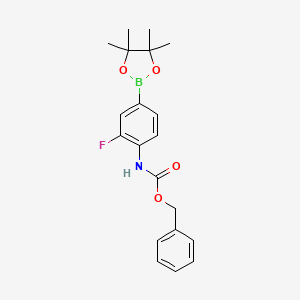

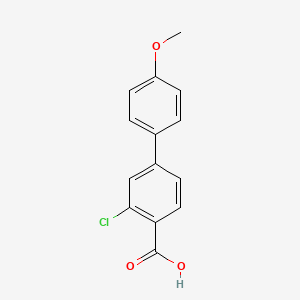

“(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1217807-36-7. It has a molecular weight of 284.79 . The IUPAC name for this compound is benzyl (2S)-2-piperidinylmethylcarbamate hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC), a related compound, is present at low levels in various fermented foods and beverages. Although ethyl carbamate has been classified as probably carcinogenic to humans, the mean intake from food is relatively low. High levels, however, can be found in distilled spirits. The chemical mechanisms of ethyl carbamate formation, its detection methods, and strategies to reduce its levels in food are extensively studied. Notably, two types of preventive methods are used at an industrial scale to lower ethyl carbamate levels in food, including optimized practices in the production chain and the abatement of precursors through enzymatic, physicochemical, or chemical methods (Weber & Sharypov, 2009).

Carcinogenicity of Urethane

Urethane (ethyl carbamate) is a known carcinogen detected as a contaminant in certain foods and alcoholic beverages. The carcinogenicity of urethane involves a metabolic pathway, and its interactions with ethanol are varied and complex. While chronic ethanol consumption could increase the oxidation of urethane to its epoxide derivative, ethanol coadministration is known to inhibit the elimination and hydrolysis of urethane. The interplay between ethanol and urethane in metabolic activation and carcinogenicity necessitates further study to elucidate the underlying mechanisms (Benson & Beland, 1997).

Environmental Impact and Toxicity of N-phenyl Carbamate

N-phenyl carbamate, such as Chlorpropham (CIPC), is a primary carbamate used as a pesticide and sprout suppressant. Despite being considered less toxic than organochlorines initially, concerns about environmental impact and human toxicity have arisen. Studies on CIPC's degradation, partitioning in the environment, and legislative aspects highlight the importance of understanding the breakdown products and their implications for human health and the environment (Smith & Bucher, 2012).

Nucleophilic Aromatic Substitution Reactions

The reaction of piperidine with nitrobenzenes, a process relevant to the synthesis of various carbamate compounds, proceeds through nucleophilic aromatic substitution. The kinetics and mechanisms of these reactions have been studied, shedding light on the addition–elimination mechanism with rapid expulsion of the nitro-group from the intermediate. Understanding these reactions is crucial for comprehending the formation and properties of various carbamate compounds (Pietra & Vitali, 1972).

Carbamate Stability and Hydrolysis

The metabolic stability of medicinal carbamates is influenced by their molecular structure. A review compiling data on metabolic hydrolysis of carbamates revealed a trend in metabolic stability based on the nature of substituents. This information is valuable for designing carbamates as drugs or prodrugs, considering their metabolic lability and stability (Vacondio et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

benzyl N-[[(2S)-piperidin-2-yl]methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCZWJKQJZIRHD-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)CNC(=O)OCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662657 |

Source

|

| Record name | Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl (piperidin-2-ylmethyl)carbamate hydrochloride | |

CAS RN |

1217807-36-7 |

Source

|

| Record name | Benzyl {[(2S)-piperidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B567650.png)

![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B567652.png)

![tert-Butyl 6-amino-3-oxo-3,4-dihydrospiro[benzo[b][1,4]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B567661.png)

![N4-(2-(2,6-Dichlorophenyl)-3H-imidazo[4,5-c]pyridin-4-yl)-N6-methylpyrimidine-4,6-diamine](/img/structure/B567663.png)

![Spiro[4.5]decan-8-ol](/img/structure/B567664.png)